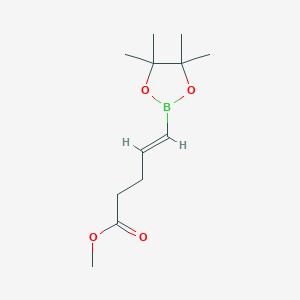
Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate is an organic compound that features a boron-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration with a borane reagent, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of the boron-containing group into the organic framework, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced to yield different boron-containing derivatives.
Substitution: The boron group can be substituted with other functional groups through reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be employed in the development of boron-containing drugs, which have potential therapeutic applications due to their unique reactivity and ability to interact with biological molecules.
Medicine: Boron-containing compounds are being explored for their use in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the high neutron capture cross-section of boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, where its boron moiety imparts desirable properties like thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles, electrophiles, and transition metal catalysts.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-butenoate
- Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-hexenoate
- Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-heptenoate
Uniqueness
Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate is unique due to its specific alkene chain length and the presence of the boron-containing dioxaborolane group. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h7,9H,6,8H2,1-5H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMNYPFDGLNFM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














